Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17910031
InChI: InChI=1S/C9H15NO2.ClH/c1-3-4-7-5-6-8(10-7)9(11)12-2;/h3,7-8,10H,1,4-6H2,2H3;1H/t7?,8-;/m0./s1
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17910031

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name methyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-3-4-7-5-6-8(10-7)9(11)12-2;/h3,7-8,10H,1,4-6H2,2H3;1H/t7?,8-;/m0./s1
Standard InChI Key PPEXVRFXUPBJKZ-MTICXXPYSA-N
Isomeric SMILES COC(=O)[C@@H]1CCC(N1)CC=C.Cl
Canonical SMILES COC(=O)C1CCC(N1)CC=C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrrolidine ring with stereochemical specificity at the C2 position (S-configuration). The 5-allyl substituent introduces unsaturation, while the methyl ester at C2 enhances reactivity for further derivatization. The hydrochloride salt improves stability and solubility in polar solvents . Key structural identifiers include:

  • IUPAC Name: Methyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate hydrochloride

  • SMILES: COC(=O)[C@@H]1CCC(N1)CC=C.Cl

  • InChI Key: PPEXVRFXUPBJKZ-MTICXXPYSA-N

Physicochemical Data

PropertyValueSource
Molecular Weight205.68 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4
Exact Mass205.0869564 Da
Storage Temperature2–8°C
SolubilitySoluble in DMSO, MeOH

The compound’s crystalline form (white to yellow solid) and high purity (≥95%) make it suitable for precise synthetic applications .

Synthesis and Manufacturing

Synthetic Routes

Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride is synthesized via multi-step routes involving:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of allyl-substituted ketones .

  • Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A notable method employs C(sp³)-H activation for stereoselective allylation, achieving high enantiomeric excess (>99.5%) . This approach reduces byproducts and improves yield compared to traditional Grignard or cuprate additions .

Optimization Strategies

  • Temperature Control: Reactions are conducted at 0–25°C to prevent epimerization .

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance allylation efficiency .

  • Protection/Deprotection: Boc (tert-butyloxycarbonyl) groups are used to protect amines during synthesis .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound is a precursor in synthesizing αvβ3 integrin-targeting probes for near-infrared (NIR) optical imaging. For example, it was utilized in the synthesis of DA364, a fluorescent RGD peptide conjugate for tumor detection .

Catalysis and Chiral Chemistry

Its rigid pyrrolidine scaffold serves as a ligand in asymmetric catalysis. For instance, it modifies titanium complexes for anti-Markovnikov hydroamination of alkynes .

Material Science

Functionalized pyrrolidines derived from this compound are explored in polymer chemistry for designing pH-responsive hydrogels .

HazardRisk StatementSource
Skin IrritationCauses severe skin irritation
Eye DamageCauses serious eye damage
Respiratory ToxicityHarmful if inhaled

Protective Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory .

  • Ventilation: Use fume hoods to avoid aerosol formation .

Future Directions and Research Gaps

unexplored Synthetic Applications

  • Peptide Mimetics: Leveraging the pyrrolidine scaffold for constrained peptidomimetics in drug discovery.

  • Cross-Coupling Reactions: Exploring Pd-mediated couplings for diversifying the allyl group.

Toxicity Profiling

  • In Vivo Studies: Limited data on chronic exposure necessitates further toxicological evaluation.

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